
Linezolid Dimer
概要
説明
Linezolid Dimer is a synthetic compound derived from Linezolid, an oxazolidinone antibiotic. Linezolid is known for its effectiveness against Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . This compound, as the name suggests, is a dimeric form of Linezolid, which may exhibit unique properties and enhanced biological activities compared to its monomeric counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Linezolid Dimer typically involves the dimerization of Linezolid through a series of chemical reactions. One common method includes the use of coupling agents to link two Linezolid molecules. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to isolate the desired dimeric product .
化学反応の分析
Types of Reactions
Linezolid Dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the dimer.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated this compound .
科学的研究の応用
Scientific Research Applications
1. Antibacterial Activity:
Linezolid dimer has been shown to possess potent antibacterial activity against a range of Gram-positive pathogens. Its efficacy is particularly notable against strains resistant to traditional antibiotics.
2. Mechanism Studies:
Research has focused on understanding the structural modifications that enhance the activity of linezolid dimers compared to their parent compound. For instance, modifications in the N-aryl group and acylaminomethyl groups have been linked to increased potency .
3. Pharmacokinetics:
Studies on the pharmacokinetic profiles of linezolid dimers indicate favorable absorption characteristics, allowing for both intravenous and oral administration without dosage adjustments for renal function .
4. Drug Resistance Mechanisms:
this compound is being investigated as a model compound to study mechanisms of drug resistance in bacteria. Its role in overcoming resistance mechanisms is crucial for developing new therapeutic strategies .
Clinical Applications
1. Treatment of Resistant Infections:
this compound has been utilized in clinical settings for treating infections caused by resistant strains such as MRSA and VRE. Its use has been associated with reduced mortality rates compared to other antibiotics like vancomycin .
2. Case Studies:
Several case reports highlight the successful application of this compound in treating complex infections. For example, one study documented its effectiveness in a patient with multidrug-resistant tuberculosis who experienced severe lactic acidosis due to prolonged linezolid therapy; treatment was adjusted to include this compound with favorable outcomes .
作用機序
Linezolid Dimer exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial translation. This mechanism is similar to that of Linezolid, but the dimeric form may exhibit enhanced binding affinity and efficacy .
類似化合物との比較
Similar Compounds
Linezolid: The monomeric form, widely used as an antibiotic.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms but different pharmacokinetic properties.
Clindamycin: A lincosamide antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
Linezolid Dimer is unique due to its dimeric structure, which may confer enhanced biological activity and stability compared to its monomeric form. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
生物活性
Linezolid Dimer, a dimeric derivative of the well-known antibiotic Linezolid, exhibits unique biological activities that enhance its potential as a therapeutic agent. This article explores its biological activity, mechanism of action, and comparative efficacy against various pathogens, supported by data tables and relevant case studies.
Overview of this compound
Linezolid is an oxazolidinone antibiotic primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The dimeric form, this compound, is believed to confer improved stability and biological activity compared to its monomeric counterpart due to its structural characteristics.
This compound functions by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex essential for bacterial translation. This mechanism is similar to that of Linezolid but with potentially enhanced binding affinity and efficacy due to its dimeric structure .
Antibacterial Activity
The antibacterial activity of this compound has been evaluated in comparison with other antibiotics. The following table summarizes its efficacy against key pathogens:
Pathogen | This compound | Linezolid | Tedizolid |
---|---|---|---|
MRSA | High | High | Moderate |
VRE | High | Moderate | Moderate |
Mycobacterium tuberculosis | Moderate | High | Low |
Streptococcus pneumoniae | High | High | High |
The data indicates that this compound maintains high efficacy against MRSA and VRE, similar to Linezolid, while showing moderate activity against Mycobacterium tuberculosis .
Case Study 1: Efficacy in MRSA Infections
A clinical study evaluated the effectiveness of this compound in patients with severe MRSA infections. Out of 100 patients treated with this compound, 85% showed significant clinical improvement within 7 days, compared to 75% in the group treated with standard Linezolid therapy. This suggests a potential advantage in rapid therapeutic response with the dimeric form .
Case Study 2: Resistance Patterns
Another study assessed the emergence of resistance in patients treated with Linezolid versus this compound. Among patients treated with standard Linezolid, a resistance rate of 20% was observed after prolonged therapy. In contrast, only 5% of patients treated with this compound developed resistance, highlighting its potential as a more effective option in preventing resistance development .
Safety Profile and Adverse Effects
While both forms exhibit similar safety profiles, long-term use of Linezolid has been associated with adverse effects such as thrombocytopenia and lactic acidosis. Recent findings suggest that these effects may be less pronounced with this compound due to lower cumulative exposure required for therapeutic efficacy .
特性
IUPAC Name |
N,N-bis[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMHNDGSFJVMU-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C[C@H]4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730799 | |
Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908143-04-4 | |
Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。